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Compound of Interest

Compound Name:
(9S,13R)-12-Oxo phytodienoic

acid-d5

Cat. No.: B15559727

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthesis and function of 12-oxo-

phytodienoic acid (OPDA) and its analogs across plants, animals, and fungi. The information is

supported by experimental data, detailed methodologies for key experiments, and

visualizations of signaling pathways to facilitate a comprehensive understanding of this class of

signaling molecules.

Executive Summary
12-oxo-phytodienoic acid (OPDA) is a bioactive oxylipin that plays crucial roles in the signaling

pathways of a wide range of organisms. In plants, OPDA is a well-established precursor to the

hormone jasmonic acid (JA) and also functions as an independent signaling molecule in

defense and development. While a direct endogenous enzymatic pathway for OPDA

biosynthesis has not been demonstrated in mammals, they are exposed to plant-derived OPDA

through their diet, which exhibits anti-inflammatory properties. In animals, prostaglandins

(PGs), which are structurally and functionally analogous to OPDA, are key mediators of a vast

array of physiological processes, including inflammation. In fungi, a canonical OPDA
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biosynthesis pathway has not been identified, but they produce a variety of other oxylipins that

are critical for regulating development, sporulation, and pathogenesis. This guide will delve into

the comparative biochemistry and functional roles of these related molecules across these

three kingdoms.

Data Presentation
Table 1: Comparison of OPDA and Analog Biosynthesis
Pathways
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Feature Plants
Animals
(Prostaglandins)

Fungi (Oxylipins)

Primary Precursor
α-Linolenic Acid (ALA,

18:3)

Arachidonic Acid

(ARA, 20:4)

Oleic Acid (18:1),

Linoleic Acid (18:2), α-

Linolenic Acid (18:3)

Key Initiating Enzyme
13-Lipoxygenase (13-

LOX)

Cyclooxygenase

(COX-1 & COX-2)

Lipoxygenases

(LOXs), Dioxygenases

(DOXs), COX-like

enzymes (Ppo)

Key Intermediate(s)

13(S)-

hydroperoxyoctadecat

rienoic acid (13-

HPOT), Allene Oxide

Prostaglandin G2

(PGG2),

Prostaglandin H2

(PGH2)

Hydroperoxy fatty

acids (e.g., 8-HPODE,

9-HPODE, 13-

HPODE)

Cyclization Enzyme
Allene Oxide Cyclase

(AOC)

Prostaglandin H

synthase (has COX

activity)

Putative

cyclooxygenases (Ppo

proteins in some

species)

Final Product(s)

cis-(+)-12-

oxophytodienoic acid

(OPDA)

Prostaglandins (e.g.,

PGE2, PGD2,

PGF2α),

Thromboxanes

Various oxylipins,

including hydroxy fatty

acids (e.g., 5,8-

diHODE, 7,8-

diHODE), and

potentially jasmonate

analogs in some

species.[1][2]

Cellular Location
Chloroplasts and

Peroxisomes

Endoplasmic

Reticulum and

Nuclear Envelope

Cytosol, Endoplasmic

Reticulum

Table 2: Quantitative Comparison of OPDA/Oxylipin
Induction in Response to Stimuli
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Organism/Cell
Type

Stimulus Analyte
Fold Increase /
Concentration

Reference

Arabidopsis

thaliana

Mechanical

Wounding (15

min)

OPDA-OPDA

MGDG
> 400-fold [3]

Arabidopsis

thaliana

Mechanical

Wounding (15

min)

OPDA-dnOPDA

MGDG
~200-fold [3]

Arabidopsis

thaliana

Mechanical

Wounding (45

min)

Arabidopside D

(DGDG-diOPDA)
~45-fold [4]

Arabidopsis

thaliana

Mechanical

Wounding (45

min)

Arabidopside E

(acMGDG-

OPDA/dnOPDA)

> 200-fold [4]

Oryza sativa

(Rice)

Salt Stress (100

mM NaCl, 3d)
OPDA

Significant

induction in wild-

type

[5][6]

Human Breast

Cancer Cells

OPDA Treatment

(24h)
Cyclin D1 protein

Dose-dependent

decrease

Table 3: Functional Comparison of OPDA and Its
Analogs
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Function Plants (OPDA)
Animals
(Prostaglandins)

Fungi (Oxylipins)

Inflammation
Induces defense gene

expression

Pro-inflammatory

(e.g., PGE2) and Anti-

inflammatory roles

Modulate host

immune response

during infection

Cell Proliferation
Inhibits root growth at

high concentrations

Can promote or inhibit

cell growth depending

on the context

Regulate hyphal

branching and

development.[7]

Reproduction

Involved in pollen

development and

fertility

Regulate uterine

contraction, ovulation,

and luteolysis

Control sexual and

asexual spore

development.[1][2]

Wound Healing

Mediates wound-

induced gene

expression

Involved in blood

clotting and tissue

repair

Involved in

pathogenesis and

host interaction

Nervous System Not applicable
Mediate pain and

fever
Not applicable

Experimental Protocols
Extraction and Quantification of OPDA and other
Oxylipins by LC-MS/MS
This protocol is a generalized procedure for the extraction and analysis of oxylipins from

biological tissues.

a. Sample Preparation and Extraction:

Tissue Homogenization: Immediately freeze collected tissue samples (e.g., plant leaves,

fungal mycelia, or animal tissue) in liquid nitrogen and grind to a fine powder using a mortar

and pestle or a bead beater.

Extraction Solvent: Add a pre-chilled extraction solvent, typically a mixture of isopropanol

and ethyl acetate containing an antioxidant like butylated hydroxytoluene (BHT) to prevent

auto-oxidation. A common ratio is 2:1 (v/v) isopropanol:ethyl acetate.
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Internal Standards: Spike the sample with a known amount of deuterated internal standards

(e.g., d5-OPDA, d4-PGE2) to correct for extraction losses and matrix effects.

Sonication and Centrifugation: Sonicate the mixture on ice to ensure complete extraction.

Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

Solid-Phase Extraction (SPE):

Condition a C18 SPE cartridge with methanol followed by water.

Load the supernatant onto the conditioned cartridge.

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to

remove polar impurities.

Elute the oxylipins with a high percentage of organic solvent (e.g., methanol or ethyl

acetate).

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen gas. Reconstitute the dried extract in a small volume of the initial mobile phase for

LC-MS/MS analysis.

b. LC-MS/MS Analysis:

Liquid Chromatography (LC): Separate the oxylipins using a reverse-phase C18 column with

a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid

(Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

Mass Spectrometry (MS): Perform detection using a tandem mass spectrometer equipped

with an electrospray ionization (ESI) source operating in negative ion mode. Use Multiple

Reaction Monitoring (MRM) for targeted quantification of specific oxylipins, with optimized

precursor-product ion transitions for each analyte and internal standard.

Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures the activity of LOX by detecting the formation of

hydroperoxides.
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Enzyme Extraction: Homogenize fresh tissue in an ice-cold extraction buffer (e.g., 50 mM

phosphate buffer, pH 7.0) containing protease inhibitors. Centrifuge the homogenate to

obtain a crude enzyme extract in the supernatant.

Substrate Preparation: Prepare a solution of the fatty acid substrate (e.g., linolenic acid for

plant LOX, arachidonic acid for animal LOX) in a suitable buffer, often with a small amount of

a surfactant like Tween-20 to aid solubility.

Assay Reaction: In a quartz cuvette, mix the enzyme extract with the substrate solution in

the reaction buffer.

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234

nm over time. This wavelength corresponds to the formation of the conjugated diene system

in the hydroperoxy fatty acid product.

Calculation of Activity: Calculate the enzyme activity based on the initial rate of the reaction

and the molar extinction coefficient of the hydroperoxide product. One unit of LOX activity is

typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of

hydroperoxide per minute under the specified conditions.

Allene Oxide Synthase (AOS) Activity Assay
This assay indirectly measures AOS activity by quantifying the disappearance of its substrate, a

hydroperoxy fatty acid.

Enzyme and Substrate Preparation: Prepare the enzyme extract as described for the LOX

assay. The substrate, a specific hydroperoxy fatty acid (e.g., 13-HPOT for plant AOS), can

be synthesized enzymatically using a purified LOX.

Assay Reaction: Incubate the enzyme extract with a known concentration of the hydroperoxy

fatty acid substrate.

Quenching and Extraction: Stop the reaction at different time points by adding an organic

solvent and an internal standard. Extract the remaining substrate using a suitable solvent

system.
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Quantification: Analyze the amount of remaining hydroperoxy fatty acid by reverse-phase

HPLC with UV detection at 234 nm or by LC-MS/MS.

Calculation of Activity: Determine the rate of substrate consumption to calculate the AOS

activity.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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